

# An In-depth Technical Guide to 4-Oxooctanoic Acid: Chemical Properties and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Oxooctanoic acid

Cat. No.: B1293546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Oxooctanoic acid**, a medium-chain keto acid, is a molecule of interest in various scientific disciplines. It is recognized as a metabolite in fatty acid oxidation and has been identified in environmental samples, suggesting its role in atmospheric chemistry.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic context.

## IUPAC Name and Chemical Identity

The nomenclature and key identifiers for **4-oxooctanoic acid** are as follows:

- IUPAC Name: **4-oxooctanoic acid**<sup>[2]</sup>
- Synonyms: gamma-Oxocaprylic acid, 4-keto-n-caprylic acid<sup>[2]</sup>
- CAS Number: 4316-44-3<sup>[2]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>O<sub>3</sub><sup>[2]</sup>
- InChI Key: RITBMTJPNSJVHF-UHFFFAOYSA-N<sup>[2]</sup>

## Chemical Properties

A summary of the key chemical and physical properties of **4-oxooctanoic acid** is presented in the table below.

| Property                       | Value                                           | Source              |
|--------------------------------|-------------------------------------------------|---------------------|
| Molecular Weight               | 158.19 g/mol                                    | --INVALID-LINK--[2] |
| Melting Point                  | 53 °C                                           | --INVALID-LINK--[3] |
| Boiling Point                  | 168-170 °C at 15 Torr                           | --INVALID-LINK--[3] |
| Density                        | 1.038±0.06 g/cm <sup>3</sup> (Predicted)        | --INVALID-LINK--[3] |
| pKa                            | 4.77±0.17 (Predicted)                           | --INVALID-LINK--[3] |
| Solubility in Water            | Minimally soluble                               | --INVALID-LINK--[4] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide | --INVALID-LINK--[5] |

## Spectral Data

Detailed experimental spectral data for **4-oxooctanoic acid** is not readily available in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR: Expected signals would include a triplet corresponding to the terminal methyl group, multiplets for the methylene groups in the alkyl chain, and distinct signals for the methylene groups adjacent to the carbonyl and carboxyl groups.
- <sup>13</sup>C NMR: Characteristic peaks would be observed for the carbonyl carbon, the carboxylic acid carbon, and the carbons of the alkyl chain. The carbon atoms closer to the electron-withdrawing oxygen atoms would appear at a higher chemical shift.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching peak for the ketone, and another C=O stretching peak for the carboxylic acid.
- Mass Spectrometry: The mass spectrum of **4-oxooctanoic acid** shows a typical fragmentation peak for carboxylic acids at m/z 73. Additional fragmentation peaks have been

observed at masses 85, 98, 101, and 116.

## Experimental Protocols

### Synthesis of 4-Oxooctanoic Acid

A viable synthetic route to **4-oxooctanoic acid** involves the reaction of ethyl succinyl chloride with an organometallic reagent like n-butylmagnesium bromide. This is followed by hydrolysis of the resulting ester.

Materials:

- Ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate)
- n-Butylmagnesium bromide (Grignard reagent)
- Manganese(II) chloride ( $MnCl_2$ )
- Lithium chloride (LiCl)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (HCl), aqueous solution
- Sodium hydroxide (NaOH), aqueous solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- Preparation of the Organomanganate Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add manganese(II) chloride and lithium chloride to anhydrous THF. Cool the suspension to 0 °C and add the n-butylmagnesium bromide solution dropwise with stirring. Stir the mixture at this temperature for 30 minutes.

- Acylation Reaction: Cool the reaction mixture to -10 °C and add a solution of ethyl succinyl chloride in anhydrous THF dropwise. Maintain the temperature below -5 °C during the addition. After the addition is complete, allow the reaction to stir at -10 °C for 2 hours.
- Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and then with brine.
- Hydrolysis: Concentrate the organic phase under reduced pressure. To the resulting crude ethyl 4-oxooctanoate, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
- Isolation and Purification: Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude **4-oxooctanoic acid**. The crude product can be further purified by column chromatography or recrystallization.

## Purification by Column Chromatography

### Materials:

- Silica gel (for column chromatography)
- Crude **4-oxooctanoic acid**
- Hexane
- Ethyl acetate

### Procedure:

- Column Preparation: Prepare a silica gel slurry in hexane and pack it into a chromatography column.
- Sample Loading: Dissolve the crude **4-oxooctanoic acid** in a minimal amount of the eluent and load it onto the column.

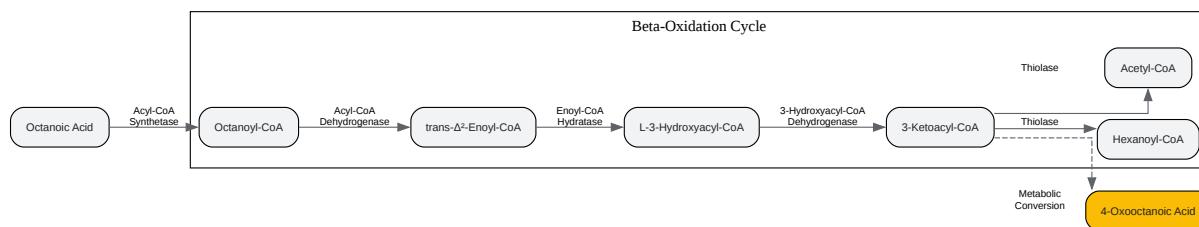
- Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity to elute the desired compound.
- Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **4-oxooctanoic acid**.

## Analysis by High-Performance Liquid Chromatography (HPLC)

### Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column

### Mobile Phase:


- A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol).

### Procedure:

- Sample Preparation: Prepare a standard solution of **4-oxooctanoic acid** of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.
- Chromatographic Conditions: Set the flow rate and column temperature. Use isocratic or gradient elution as required to achieve good separation.
- Detection: Monitor the elution of the compound using a UV detector at a wavelength where the carboxyl group absorbs (typically around 210 nm).
- Quantification: Determine the concentration of **4-oxooctanoic acid** in the sample by comparing its peak area to that of the standard solution.

## Biological Context: Role in Fatty Acid Metabolism

**4-Oxo octanoic acid** is an intermediate in the beta-oxidation of octanoic acid, a medium-chain fatty acid. Beta-oxidation is the metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. helixchrom.com [helixchrom.com]
- 2. 4-Oxo octanoic acid | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-OXOOCTANOIC ACID CAS#: 4316-44-3 [m.chemicalbook.com]
- 4. Octanoic acid | 124-07-2 [chemicalbook.com]
- 5. cdn.caymancell.com [cdn.caymancell.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Oxo octanoic Acid: Chemical Properties and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293546#4-oxooctanoic-acid-chemical-properties-and-iupac-name>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)